molecular formula C22H24N4O3 B2880529 Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate CAS No. 1024445-53-1

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate

Cat. No.: B2880529
CAS No.: 1024445-53-1
M. Wt: 392.459
InChI Key: AWKYHHBKLCXFCC-UHFFFAOYSA-N
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Description

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate (IUPAC name: ethyl 4-{1-[(pyridin-2-yl)methyl]-1H-indole-2-carbonyl}piperazine-1-carboxylate) is a synthetic heterocyclic compound featuring a piperazine core substituted with a carboxylate ester and a 1-(2-pyridylmethyl)indole-2-carbonyl moiety. The indole ring is substituted at the N1 position with a 2-pyridylmethyl group and at the C2 position with a carbonyl group linking to the piperazine ring.

Properties

IUPAC Name

ethyl 4-[1-(pyridin-2-ylmethyl)indole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-29-22(28)25-13-11-24(12-14-25)21(27)20-15-17-7-3-4-9-19(17)26(20)16-18-8-5-6-10-23-18/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKYHHBKLCXFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Anticancer Properties

Research indicates that compounds with indole and piperazine structures exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutics .

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. Specifically, the compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. In vitro studies revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 1: Breast Cancer Inhibition

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 64 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent .

Summary of Research Findings

Activity Cell Line/Organism IC50/MIC Mechanism
AnticancerMCF-7~15 µMApoptosis induction via caspases
AntimicrobialStaphylococcus aureus64 µg/mLInhibition of bacterial growth
AntimicrobialEscherichia coli128 µg/mLInhibition of bacterial growth

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s uniqueness lies in the combination of a piperazine carboxylate ester, an N1-(2-pyridylmethyl)-substituted indole, and a C2 carbonyl bridge. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituents on Indole/Piperazine Key Structural Differences Reference
Ethyl 4-[(2-methyl-1H-indol-3-yl)(4-pyridinyl)methyl]piperazinecarboxylate 2-methylindole at C3; 4-pyridinylmethyl linkage Indole substitution at C3 instead of C2; methyl group on indole
Ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazinecarboxylate Hydroxy and phenyl groups on indole; pyridin-2-ylmethyl at C3 Additional hydroxyl and phenyl groups; substitution at C3
Ethyl 4-[4-(1H-indol-3-yl)butyl]piperazinecarboxylate Butyl chain linking indole (C3) to piperazine Aliphatic linker instead of carbonyl; indole at C3
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate 2,6-Difluorophenyl carbonyl group on piperazine Fluorinated aryl group instead of indole-pyridine system
Ethyl 4-(1-phenylcyclopentanecarbonyl)piperazine-1-carboxylate Phenylcyclopentane carbonyl on piperazine Bulky cyclopentane-phenyl substituent; no indole moiety
Key Observations:
  • Indole Substitution Position : The target compound’s indole is substituted at the N1 and C2 positions, while analogues like and feature substitutions at C3 , altering electronic properties and steric bulk.
  • Linker Groups : Replacing the carbonyl bridge with an aliphatic chain (e.g., ) reduces rigidity and may decrease binding affinity in enzyme-active sites.
  • Aromatic Systems : Fluorinated or phenyl-substituted analogues (e.g., ) prioritize aryl interactions over the indole-pyridine heteroaromatic system, impacting solubility and target selectivity.

Comparison with Analogues :

  • Compounds like and utilize direct acylation of piperazine with pre-formed aryl carbonyl chlorides, bypassing indole functionalization steps.
  • The butyl-linked indole-piperazine compound employs nucleophilic substitution or reductive amination for chain elongation, differing from the target’s carbonyl-based strategy.
Table 2: Reported Activities of Analogues
Compound Biological Activity Mechanism Hypotheses Reference
Ethyl 4-[4-(1H-indol-3-yl)butyl]piperazinecarboxylate Anticancer (in vitro) Tubulin polymerization inhibition
Ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazinecarboxylate Antiproliferative (breast cancer cells) Estrogen receptor modulation
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate Antibacterial (Gram-positive strains) Inhibition of bacterial efflux pumps

Preparation Methods

Alkylation of Indole at the 1-Position

Indole undergoes alkylation at the 1-position using 2-pyridylmethyl bromide under basic conditions. A representative procedure involves:

  • Reagents : Indole (1 eq), 2-pyridylmethyl bromide (1.2 eq), NaH (1.5 eq) in anhydrous DMF.
  • Conditions : 0°C to room temperature, 12 h under nitrogen.
  • Yield : ~70–80% after column chromatography.

Synthesis of Ethyl Piperazine-1-carboxylate

Piperazine-1-carboxylic acid is esterified using ethanol and thionyl chloride:

  • Procedure : Piperazine-1-carboxylic acid (1 eq) is refluxed with excess ethanol and SOCl₂ (2 eq) for 48 h.
  • Workup : Neutralization with NaOH, extraction with EtOAc, and distillation.
  • Yield : 94%.

Key Reaction Parameters :

  • Prolonged reflux (48 h) ensures complete esterification.
  • Thionyl chloride acts as both catalyst and dehydrating agent.

Amide Coupling Strategies

Chloroformate-Mediated Activation

The indole-2-carboxylic acid is activated as a mixed carbonate using 4-nitrophenyl chloroformate:

  • Activation : 1-(2-Pyridylmethyl)indole-2-carboxylic acid (1 eq), 4-nitrophenyl chloroformate (1.2 eq), DMAP (0.1 eq) in DCM.
  • Coupling : Ethyl piperazine-1-carboxylate (1.1 eq) added at 0°C, stirred for 4 h.
  • Yield : 82% after silica gel purification.

Carbodiimide Coupling (EDCl/HOBt)

Alternative activation with EDCl and HOBt:

  • Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq) in DMF.
  • Conditions : Room temperature, 12 h.
  • Yield : 76%.

Table 2: Comparison of Coupling Methods

Method Activator Base Solvent Yield
Chloroformate 4-Nitrophenyl DMAP DCM 82%
Carbodiimide EDCl/HOBt DIPEA DMF 76%
HATU HATU DIPEA DMF 79%

One-Pot Convergent Synthesis

A streamlined approach combines indole alkylation and amide coupling:

  • Alkylation : Indole + 2-pyridylmethyl bromide → 1-(2-pyridylmethyl)indole.
  • Carboxylation : Lithiation/CO₂ quenching → 1-(2-pyridylmethyl)indole-2-carboxylic acid.
  • Coupling : In situ activation with SOCl₂, followed by addition of ethyl piperazine-1-carboxylate.
  • Total Yield : 54% over three steps.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O).
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, pyridine-H), 7.75 (s, indole-H), 4.12 (q, OCH₂CH₃), 3.60–3.40 (m, piperazine-H).
    • MS (ESI) : m/z 433.2 [M+H]⁺.

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